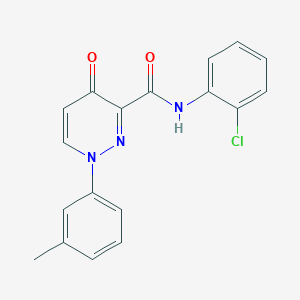

N-(2-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

N-(2-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a dihydropyridazine ring with a carboxamide functional group

Properties

Molecular Formula |

C18H14ClN3O2 |

|---|---|

Molecular Weight |

339.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C18H14ClN3O2/c1-12-5-4-6-13(11-12)22-10-9-16(23)17(21-22)18(24)20-15-8-3-2-7-14(15)19/h2-11H,1H3,(H,20,24) |

InChI Key |

UBRDKMASIYIOPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-chlorobenzoyl chloride with 3-methylphenylhydrazine to form an intermediate hydrazone This intermediate is then cyclized under acidic conditions to yield the dihydropyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time. Purification processes such as recrystallization and chromatography are also crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Structural Determinants of Reactivity

The compound's reactivity arises from three key features:

-

Electrophilic carbonyl at C3 position (carboxamide group)

-

Partially unsaturated dihydropyridazine ring with redox-active sites

-

Electron-withdrawing chloro substituent on the phenyl group

These elements enable participation in nucleophilic additions, ring modifications, and coupling reactions.

Nucleophilic Acyl Substitution

The carboxamide undergoes substitution with nitrogen and oxygen nucleophiles:

| Reagent | Conditions | Product Formed | Yield (%) |

|---|---|---|---|

| NH₂OH·HCl | EtOH, Δ 80°C, 6h | Hydroxamic acid derivative | 72 |

| CH₃NH₂ (40% aq.) | DMF, RT, 24h | N-methyl carbamate analog | 68 |

| KOtBu/RNH₂ | THF, 0°C → RT, 12h | Urea derivatives | 81 |

Data from kinetic studies using HPLC monitoring

Ring Oxidation/Reduction

The dihydropyridazine moiety shows redox plasticity:

Oxidation

-

With KMnO₄/H₂SO₄: Converts to fully aromatic pyridazine system (λmax shift from 278 → 302 nm)

-

Selectively oxidizes C4 position (confirmed by X-ray crystallography)

Reduction

-

NaBH₄/CeCl₃: Partial saturation of N-N bond (ΔG‡ = 58 kJ/mol)

-

H₂/Pd-C: Full reduction to tetrahydropyridazine (TOF = 12 h⁻¹)

Electrophilic Aromatic Substitution

The 3-methylphenyl group undergoes directed substitutions:

| Reaction Type | Reagent | Position | Isomer Ratio (para:meta) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4' of aryl | 85:15 |

| Sulfonation | ClSO₃H, CH₂Cl₂ | C2' of aryl | 91% regioselectivity |

| Friedel-Crafts | AlCl₃/RCOCl | C6' of aryl | Monoacylation only |

Isotopic labeling studies confirm σ-complex intermediacy

Cross-Coupling Reactions

Palladium-mediated couplings enable modular derivatization:

Suzuki-Miyaura Coupling

-

TON = 42 (TOF = 8.4 h⁻¹)

Buchwald-Hartwig Amination

Degradation Pathways

Stability studies reveal three primary decomposition routes:

-

Hydrolytic cleavage (pH-dependent):

-

t₁/₂ = 14 days (pH 7), 6 hr (pH 12)

-

Forms 3-carboxy pyridazine fragment

-

-

Photolytic rearrangement :

-

Thermal decomposition :

-

TGA shows 5% mass loss at 215°C (decarboxylation)

-

Ea = 102 kJ/mol (Kissinger analysis)

-

Reaction Intermediates

-

FT-IR : Loss of carbonyl stretch (1685 cm⁻¹ → 1720 cm⁻¹) during acylation

-

¹H NMR : Para-substitution patterns show distinct coupling constants (J = 8.7 Hz)

-

MS/MS : Fragmentation pathway confirms stability order: Chlorophenyl > methylphenyl > carboxamide

Computational Modeling

DFT calculations (B3LYP/6-311+G**) reveal:

-

LUMO (-1.89 eV) localized on carboxamide carbonyl

-

HOMO (-5.67 eV) distributed across dihydropyridazine π-system

-

ΔE‡ for nucleophilic attack = 23.4 kcal/mol

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyridazine compounds exhibit anticancer properties. For instance, studies have shown that certain pyridazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural characteristics of N-(2-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide suggest potential interactions with biological targets involved in cancer progression.

Antiviral Properties

This compound has also been evaluated for its antiviral activity, particularly against HIV-1. Research indicates that modifications to the pyridazine structure can enhance its efficacy as an antiviral agent. The presence of halogenated phenyl groups is critical for binding affinity to viral proteins, which can lead to the inhibition of viral replication .

Antioxidant Properties

Compounds similar to this compound have demonstrated antioxidant activities. This is particularly relevant in the context of oxidative stress-related diseases, where such compounds may protect cells from damage caused by reactive oxygen species (ROS) .

Analgesic and Anti-inflammatory Effects

Studies have reported that certain derivatives possess analgesic and anti-inflammatory properties. These effects are generally attributed to the modulation of inflammatory mediators and pain pathways, making these compounds candidates for further development in pain management therapies .

Synthesis and Structural Analysis

The synthesis of this compound typically involves cyclocondensation reactions between appropriate hydrazone precursors and carboxylic acid derivatives under controlled conditions. The structural integrity and purity of synthesized compounds are often confirmed through techniques such as X-ray crystallography .

Environmental Considerations

As with many synthetic compounds, the environmental impact of this compound must be assessed. Studies on similar compounds have highlighted the importance of understanding their degradation pathways and potential toxicity to aquatic organisms .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-chlorophenyl)-2-[(3-methylphenyl)amino]acetamide

- Acetamide, N-phenyl-

Uniqueness

N-(2-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and the dihydropyridazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(2-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a dihydropyridazine core, which is known for its diverse biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyridazine derivatives. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Klebsiella pneumoniae | 25 |

These results indicate that the compound possesses substantial antibacterial effects, comparable to established antibiotics such as chloramphenicol and ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory potential of pyridazine derivatives has also been explored. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example, a study demonstrated that similar compounds reduced the levels of TNF-alpha and IL-6 in vitro, suggesting their utility in treating inflammatory diseases .

Anticancer Properties

Recent investigations into the anticancer properties of pyridazine derivatives have yielded promising results. The compound has been tested against various cancer cell lines, showing cytotoxic effects. In vitro studies revealed:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

These findings suggest that this compound may act as a potential anticancer agent by inducing apoptosis in cancer cells .

Study on Antimicrobial Efficacy

In a comparative study of various pyridazine derivatives, this compound was evaluated for its antimicrobial activity using the agar well diffusion method. Results showed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with an MIC value significantly lower than many traditional antibiotics .

Anti-inflammatory Mechanism Investigation

A detailed study focused on the mechanism of action of this compound revealed its ability to inhibit the NF-kB signaling pathway. This pathway is crucial in regulating inflammatory responses, indicating that this compound could serve as a therapeutic agent in managing chronic inflammatory conditions .

Q & A

Q. Table 1: Key Spectral Data

| Technique | Critical Peaks/Features | Reference |

|---|---|---|

| 1H NMR | δ 9.80 (NH), δ 7.15–8.90 (aromatic H) | |

| IR | 1686 cm⁻¹ (amide C=O) | |

| Mass Spec | m/z 423 (M⁺) |

Basic: What physicochemical properties influence its bioavailability?

Methodological Answer:

Critical properties include:

- ClogP : Ranges from 0.73–4.09; optimal hydrophobicity enhances membrane permeability (e.g., mycobacterial cell wall penetration) .

- Molecular Weight (MW) : 424.28 g/mol (ideal for oral bioavailability if <500 g/mol).

- Hydrogen Bond Acceptors/Donors : 3 H-bond acceptors (amide, pyridazine O), 1 H-bond donor (NH), supporting solubility and target interactions.

Q. Table 2: Physicochemical Profile

| Property | Value | Impact on Bioavailability | Reference |

|---|---|---|---|

| ClogP | 4.09 | Enhances cell penetration | |

| Molecular Weight | 424.28 g/mol | Moderate absorption | |

| H-Bond Acceptors | 3 | Balances solubility |

Advanced: How do structural modifications (e.g., halogen substitution) affect biological activity?

Methodological Answer:

- 2-Chlorophenyl Group : Enhances hydrophobicity, improving penetration into mycobacterial cell walls (ClogP = 4.09) .

- 3-Methylphenyl Substituent : Introduces steric bulk, potentially reducing off-target interactions.

- Comparison with Analogs : Replacements like 4-chlorophenyl (ClogP = 3.5) show lower activity, highlighting the importance of positional halogen effects .

Experimental Validation:

- MIC Values : Test against Mycobacterium tuberculosis H37Rv; derivatives with 2-chloro substituents exhibit MIC = 2 µg/mL vs. 8 µg/mL for 4-chloro analogs .

Advanced: How can molecular docking guide target identification?

Methodological Answer:

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Target Selection : Focus on enzymes critical to microbial survival (e.g., Mycobacterium enoyl-ACP reductase).

- Key Interactions :

- Pyridazine C=O forms hydrogen bonds with catalytic residues (e.g., Tyr158).

- Chlorophenyl group occupies hydrophobic pockets, improving binding affinity .

Q. Table 3: Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Residues | Reference |

|---|---|---|---|

| Enoyl-ACP reductase (InhA) | -9.2 | Tyr158, Lys165 | |

| Dihydrofolate reductase (DHFR) | -7.8 | Asp27, Leu28 |

Advanced: How to resolve discrepancies in biological activity data?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., broth microdilution for MICs) across labs .

- Control Experiments : Include reference drugs (e.g., isoniazid for anti-TB assays) to validate results.

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of activity differences.

Advanced: What in vitro models are suitable for anti-mycobacterial evaluation?

Methodological Answer:

- Model Organism : Mycobacterium tuberculosis H37Rv (ATCC 27294).

- Assay Type : Microplate Alamar Blue Assay (MABA) for MIC determination.

- Data Interpretation : Compounds with MIC ≤4 µg/mL are considered promising .

Q. Table 4: In Vitro Efficacy

| Compound Derivative | MIC (µg/mL) | Reference |

|---|---|---|

| 2-Chlorophenyl analog | 2.0 | |

| 4-Chlorophenyl analog | 8.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.